![molecular formula C23H22N4O3 B2687787 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251559-23-5](/img/structure/B2687787.png)
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into derivatives of pyrimidine, a core structure in the mentioned compound, has shown promising results in the search for new anticancer agents. For instance, the synthesis and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have revealed compounds with appreciable cancer cell growth inhibition across multiple cancer cell lines, highlighting the compound's potential in oncology (Al-Sanea et al., 2020).
Antimicrobial Activity
The chemical backbone of the compound also serves as a foundation for antimicrobial research. Studies have demonstrated the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from specific acetamides, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Development for PET Imaging
Another significant application is in the development of radioligands for positron emission tomography (PET) imaging. Derivatives within this chemical class have been synthesized and labeled with fluorine-18 for in vivo imaging of the translocator protein (18 kDa), a target of interest in neurology and oncology research (Dollé et al., 2008).
Synthesis of β-Lactam Antibiotics
The compound's structural framework is also explored in the synthesis of β-lactam antibiotics, showcasing the versatility of pyrimidine derivatives in contributing to antibiotic development (Cainelli et al., 1998).
Inhibitors for Diabetes Treatment
In the realm of diabetes treatment, the synthesis of specific acetamide derivatives has been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. These derivatives have shown promising IC50 values and correlated well with docking studies, indicating their potential in diabetes management (Saxena et al., 2009).
properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-15-24-21-19(16-8-5-4-6-9-16)13-27(22(21)23(26)29)14-20(28)25-17-10-7-11-18(12-17)30-2/h4-13,15H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKRXCAEXEYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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